(1s,3s)-3-propoxycyclobutan-1-ol, cis
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Overview
Description
The compound “(1s,3s)-3-propoxycyclobutan-1-ol, cis” is a type of organic compound known as a cyclobutanol. Cyclobutanols are compounds containing a cyclobutane ring which bears a hydroxyl group . The (1s,3s) notation indicates the configuration of the chiral centers in the molecule, and “cis” refers to the relative orientation of functional groups in the cyclobutane ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by a four-membered cyclobutane ring. The (1s,3s) notation indicates that the compound has two chiral centers, likely at the 1 and 3 positions of the cyclobutane ring . The “cis” notation indicates that the functional groups (in this case, the propoxy and hydroxyl groups) are on the same side of the cyclobutane ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the reagents and conditions used. The hydroxyl group (-OH) is a common site of reactivity and could be involved in reactions such as esterification or substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For example, the presence of a hydroxyl group would likely make the compound polar and capable of forming hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-propoxycyclobutan-1-ol, cis involves the conversion of a cyclobutanone intermediate to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Propyl Grignard reagent", "Lithium aluminum hydride", "Propyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with propyl Grignard reagent to form (1s,3s)-3-propoxycyclobutan-1-ol, trans.", "Step 2: The trans isomer is then converted to the cis isomer through reduction with lithium aluminum hydride.", "Step 3: The resulting alcohol is then reacted with propyl bromide in the presence of sodium borohydride to form the propyl ether.", "Step 4: The ether is then hydrolyzed with hydrochloric acid to form the corresponding alcohol.", "Step 5: The alcohol is then treated with sodium hydroxide to form the final product, (1s,3s)-3-propoxycyclobutan-1-ol, cis." ] } | |
CAS No. |
2329122-17-8 |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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